4-ethylsulfanyl-11,11-dimethyl-6-piperazin-1-yl-12-oxa-8-thia-3,5-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5-tetraene
Beschreibung
2-(ethylsulfanyl)-7,7-dimethyl-4-(piperazin-1-yl)-6,9-dihydro-7H-pyrano[3’,4’:4,5]thieno[3,2-d]pyrimidine is a complex organic compound belonging to the thieno[3,2-d]pyrimidine family. This compound is characterized by its unique structure, which includes a piperazine ring, a pyrano ring, and a thieno ring fused with a pyrimidine core. The presence of these diverse functional groups makes it a compound of interest in various fields of scientific research, including medicinal chemistry and pharmacology.
Eigenschaften
CAS-Nummer |
903861-55-2 |
|---|---|
Molekularformel |
C17H24N4OS2 |
Molekulargewicht |
364.5g/mol |
IUPAC-Name |
4-ethylsulfanyl-11,11-dimethyl-6-piperazin-1-yl-12-oxa-8-thia-3,5-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5-tetraene |
InChI |
InChI=1S/C17H24N4OS2/c1-4-23-16-19-13-11-10-22-17(2,3)9-12(11)24-14(13)15(20-16)21-7-5-18-6-8-21/h18H,4-10H2,1-3H3 |
InChI-Schlüssel |
SHMKBTVHHCULML-UHFFFAOYSA-N |
SMILES |
CCSC1=NC2=C(C(=N1)N3CCNCC3)SC4=C2COC(C4)(C)C |
Kanonische SMILES |
CCSC1=NC2=C(C(=N1)N3CCNCC3)SC4=C2COC(C4)(C)C |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
The synthesis of 2-(ethylsulfanyl)-7,7-dimethyl-4-(piperazin-1-yl)-6,9-dihydro-7H-pyrano[3’,4’:4,5]thieno[3,2-d]pyrimidine involves several steps. One common method starts with the preparation of 3-amino-4-cyano-2-thiophenecarboxamides, which are versatile synthons for the preparation of thieno[3,2-d]pyrimidine derivatives . The reaction typically involves heating thiophene-2-carboxamides in formic acid to afford thieno[3,2-d]pyrimidin-4-ones .
Analyse Chemischer Reaktionen
2-(ethylsulfanyl)-7,7-dimethyl-4-(piperazin-1-yl)-6,9-dihydro-7H-pyrano[3’,4’:4,5]thieno[3,2-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Wissenschaftliche Forschungsanwendungen
This compound has several scientific research applications:
Wirkmechanismus
The mechanism of action of 2-(ethylsulfanyl)-7,7-dimethyl-4-(piperazin-1-yl)-6,9-dihydro-7H-pyrano[3’,4’:4,5]thieno[3,2-d]pyrimidine involves its interaction with specific molecular targets. For instance, it can inhibit enzymes like PI3 kinase, which plays a crucial role in cell growth and survival pathways . Additionally, it can modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines .
Vergleich Mit ähnlichen Verbindungen
Similar compounds include other thieno[3,2-d]pyrimidine derivatives, such as:
Thieno[3,4-b]pyridine derivatives: These compounds share a similar core structure but differ in the arrangement of the fused rings.
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds have a pyrazole ring fused with a pyrimidine core and exhibit similar biological activities.
The uniqueness of 2-(ethylsulfanyl)-7,7-dimethyl-4-(piperazin-1-yl)-6,9-dihydro-7H-pyrano[3’,4’:4,5]thieno[3,2-d]pyrimidine lies in its specific functional groups, which confer distinct chemical and biological properties.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
